

optimizing c-di-AMP concentration for cell viability

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Compound of Interest

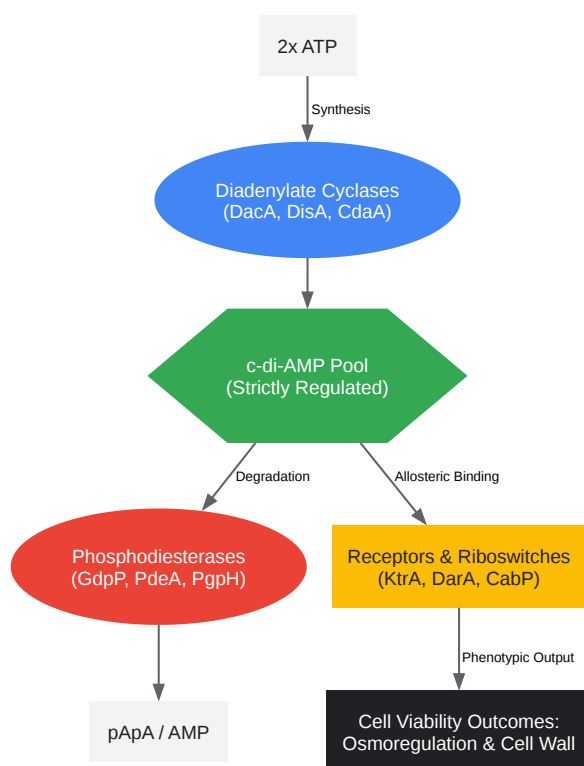
Compound Name: *c-Di-AMP sodium salt*

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Mechanistic Overview: The c-di-AMP Signaling Axis

To manipulate c-di-AMP without inducing cell death, you must understand its causality. Diadenylate cyclases (e.g., DacA, DisA, CdaA) synthesize c-di-AMP from ATP, while phosphodiesterases (e.g., GdpP, PdeA, PgpH) degrade it into pApA or AMP[1]. The steady-state concentration dictates the activation of downstream receptor proteins (like KtrA and CabP) and riboswitches that control osmolyte import.



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Caption: c-di-AMP synthesis, degradation, and downstream signaling axis governing cell viability.

Standardized Methodologies

Accurate quantification of c-di-AMP is critical. If your extraction protocol fails to immediately quench phosphodiesterase activity, your measured c-di-AMP pool will be artificially low, leading to incorrect biological conclusions.

Protocol: Hot Solvent Extraction & LC-MS/MS Quantification

This methodology utilizes a rapid organic quench to precipitate proteins and extract polar metabolites simultaneously, acting as a self-validating step by completely halting enzymatic degradation[3].

Step 1: Culture and Harvesting

- Grow bacterial cultures to the mid-exponential phase (OD₆₀₀ ~0.5).
- Harvest cells by rapid centrifugation (13,000 × g, 4°C, 5 min) or fast filtration. Critical: Speed is essential to prevent stress-induced c-di-AMP turnover.

Step 2: Lysis and Quenching

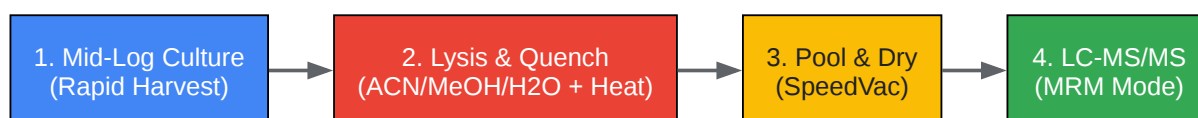
- Resuspend the bacterial pellet immediately in 300 µL of ice-cold extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v)[3].
- Shock-freeze the suspension in liquid nitrogen, then boil at 95°C for 10 minutes. Causality: Boiling in organic solvent irreversibly denatures GdpP/PdeA phosphodiesterases, locking the true in vivo c-di-AMP concentration.

Step 3: Clarification and Concentration

- Centrifuge the boiled lysates at 20,800 × g for 10 min at 4°C.
- Transfer the supernatant to a fresh tube. Repeat the extraction on the pellet twice more with 200 µL of solvent.
- Pool the supernatants and dry them in a vacuum concentrator (SpeedVac) at 50°C for 2 hours.
- Resuspend the dried pellet in 100 µL of LC-MS grade water.

Step 4: LC-MS/MS Analysis

- Inject the sample into a reverse-phase or HILIC UHPLC system coupled to a triple-quadrupole mass spectrometer.
- Operate in Multiple Reaction Monitoring (MRM) positive ionization mode. Use the specific transition m/z 659.1 → 250.1 or 330.1 for c-di-AMP[4].



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Caption: Step-by-step workflow for the robust extraction and LC-MS/MS quantification of c-di-AMP.

Troubleshooting & FAQs

Q: I deleted the diadenylate cyclase gene (*dacA*) in my strain, and now the cells will not grow. How can I study a c-di-AMP null mutant? A: c-di-AMP is conditionally essential. Its primary role is to restrict potassium (K⁺) uptake. When you delete *dacA*, the cells accumulate toxic levels of K⁺, leading to hyperosmotic stress, cell swelling, and lysis[2]. Solution: You can rescue the viability of c-di-AMP null mutants by growing them in chemically defined media with very low potassium concentrations, or by adding osmoprotectants (like 0.5 M sucrose or NaCl) to the media to balance the internal turgor pressure[2].

Q: My LC-MS/MS data shows highly variable c-di-AMP concentrations across biological replicates. What is causing this? A: High variance is almost always an artifact of incomplete enzymatic quenching during the harvesting step. Phosphodiesterases like GdpP are highly active and will rapidly degrade c-di-AMP if the cells are kept on ice in an aqueous buffer without denaturing agents[5]. Solution: Ensure you are directly resuspending the pellet in the 40:40:20 Acetonitrile/Methanol/Water extraction buffer and immediately boiling it. Never use standard aqueous lysis buffers (e.g., Tris-HCl with lysozyme) unless you have added a validated PDE inhibitor.

Q: How does c-di-AMP concentration affect antibiotic susceptibility? A: Altering c-di-AMP levels drastically changes cell wall homeostasis. Strains with elevated c-di-AMP (e.g., *gdpP* mutants) often show increased cross-linking in their peptidoglycan, leading to increased resistance to β -lactam antibiotics[5]. Conversely, c-di-AMP depletion increases susceptibility to cell-wall targeting drugs and plays a role in thymineless death (TLD) when treated with antifolates[6].

Q: Can I differentiate bacterial c-di-AMP from host cyclic dinucleotides (like 2'3'-cGAMP) in co-culture infection models? A: Yes. While they share similar molecular weights, their collision-induced dissociation (CID) fragmentation patterns differ. By optimizing the collision energy (e.g., 20 V for c-di-AMP), you can monitor the specific fragment ion at *m/z* 250.1 for c-di-AMP, which distinguishes it from host 2'3'-cGAMP (which yields a unique fragment at *m/z* 476.01)[4].

Quantitative Reference Data

Use the following tables to benchmark your experimental results and instrument parameters.

Table 1: Benchmark Intracellular c-di-AMP Concentrations

Bacterial Species	Strain / Genotype	Growth Phase	Intracellular Concentration	Reference
Staphylococcus aureus	Wild-type (SEJ1 / LAC*)	Mid-log	2.0 – 3.0 μM	[5]
Staphylococcus aureus	Δ gdpP (PDE mutant)	Mid-log	31.5 – 42.9 μ M	[5]
Listeria monocytogenes	Wild-type	Mid-log	~1.5 μ M	[6]

| Listeria monocytogenes | Δ thyA | Mid-log | Elevated (>3.0 μ M) |[6] |

Table 2: Optimized LC-MS/MS MRM Parameters for Cyclic Dinucleotides[4]

Compound	Precursor Ion (m/z, [M+H] ⁺)	Product Ion (m/z)	Optimal Collision Energy (CE)
c-di-AMP	659.1	250.1 / 330.1	20 V
c-di-GMP	691.1	248.1 / 152.1	20 V
3'3'-cGAMP	675.1	428.0	30 V

| 2'3'-cGAMP | 675.1 | 476.01 | 30 V |

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